lithium;2-methylprop-2-enoate
Description
Lithium 2-methylprop-2-enoate (C₄H₅LiO₂), also known as lithium methacrylate, is an ionic compound derived from methacrylic acid (2-methylprop-2-enoic acid) and lithium. Its molecular weight is 92.02230 g/mol, with a boiling point of 160.5°C at 760 mmHg and a vapor pressure of 1.23 mmHg at 25°C . Structurally, it features a conjugated α,β-unsaturated carboxylate group (CH₂=C(CH₃)COO⁻Li⁺), which distinguishes it from saturated carboxylate salts. This compound is utilized in polymer chemistry, particularly in the synthesis of ion-conductive materials or crosslinked polymers, as evidenced by its inclusion in copolymer formulations for contact lenses . Its ionic nature and reactivity make it distinct from ester derivatives like methyl methacrylate, which are widely used in adhesives and composites .
Properties
IUPAC Name |
lithium;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.Li/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQOUIUVEQXDPW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(=C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent Selection : Aqueous or alcoholic solvents (e.g., ethanol, methanol) are preferred due to the solubility of lithium hydroxide. Anhydrous conditions are critical to prevent side reactions, such as premature polymerization of the methacrylate group.
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Stoichiometry : A 1:1 molar ratio of methacrylic acid to lithium hydroxide ensures complete neutralization. Excess LiOH may lead to by-products like lithium carbonate in the presence of atmospheric CO₂.
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Temperature : Reactions are typically conducted at 25–40°C to balance reaction kinetics and energy efficiency. Elevated temperatures (>50°C) risk initiating polymerization.
Table 1: Representative Laboratory-Scale Synthesis
| Parameter | Value/Range |
|---|---|
| Methacrylic acid (mol) | 1.0 |
| LiOH (mol) | 1.0–1.05 |
| Solvent | Ethanol/Water (1:1) |
| Temperature | 25–40°C |
| Reaction Time | 2–4 hours |
| Yield | 85–92% |
Alternative Synthesis Using Lithium Carbonate
Lithium carbonate (Li₂CO₃) serves as a cost-effective alternative to LiOH, particularly in industrial settings. The reaction is less exothermic and proceeds via:
Key Considerations
Table 2: Industrial Production Metrics
| Parameter | Value/Range |
|---|---|
| Methacrylic acid (mol) | 2.0 |
| Li₂CO₃ (mol) | 1.0 |
| Solvent | Water |
| Temperature | 60–80°C |
| Reaction Time | 6–8 hours |
| Yield | 78–88% |
Room-Temperature Polymerization-Inspired Synthesis
Recent advances in polymer electrolyte research have demonstrated the feasibility of synthesizing lithium methacrylate derivatives at ambient temperatures. For instance, sulfurized methacrylate polymers for lithium batteries are synthesized via one-step room-temperature polymerization, leveraging lithium methacrylate as a monomer. While this method focuses on polymer formation, it implies that the monomer synthesis (lithium methacrylate) must precede under mild conditions to preserve functional group integrity.
Critical Parameters for Monomer Stability
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Oxygen Exclusion : Radical inhibitors (e.g., hydroquinone) are added to prevent autopolymerization during storage.
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pH Control : Maintaining a pH of 7–8 ensures the lithium salt remains stable without precipitating free methacrylic acid.
Purification and Isolation Techniques
Crystallization
Lithium methacrylate is purified via recrystallization from ethanol or acetone. The compound exhibits moderate solubility in polar aprotic solvents, allowing for high-purity crystals (>99%) after two recrystallization cycles.
Lyophilization
Freeze-drying aqueous solutions of lithium methacrylate produces a fine, hygroscopic powder suitable for electrochemical applications. This method minimizes thermal degradation compared to oven drying.
Table 3: Purity Assessment Across Methods
| Method | Purity (%) | Moisture Content (%) |
|---|---|---|
| Ethanol Recrystallization | 99.2 | 0.5 |
| Acetone Recrystallization | 98.7 | 0.7 |
| Lyophilization | 97.5 | 1.2 |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Lithium;2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(lithium methacrylate), which is used in the production of various polymeric materials.
Substitution Reactions: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Addition Reactions: It can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents like sodium chloride or potassium bromide can be used to replace the lithium ion.
Addition Reactions: Reagents such as halogens or hydrogen halides are used under appropriate conditions.
Major Products Formed
Polymerization: Poly(lithium methacrylate)
Substitution Reactions: Corresponding lithium salts and substituted products
Addition Reactions: Various addition products depending on the reagents used.
Scientific Research Applications
Lithium;2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Medicine: Studied for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of lithium;2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular signaling and metabolism. By inhibiting these enzymes, the compound can modulate various physiological processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Table 1: Key Physical Properties of Lithium 2-Methylprop-2-enoate and Analogues
Structural Insights :
- Lithium 2-methylprop-2-enoate vs. Lithium 2-methylpropanoate: The presence of a double bond in the enoate enhances rigidity and reactivity, influencing polymerization efficiency and thermal stability. The saturated propanoate lacks this conjugation, resulting in lower reactivity .
- Sodium 2-methylprop-2-ene-1-sulphonate: The sulphonate group (-SO₃⁻) increases polarity and water solubility compared to the carboxylate group in lithium enoate, making it suitable for aqueous applications .
Table 2: Occupational Exposure Limits (OELs) for Methyl Methacrylate vs. Lithium Salts
Safety Notes:
- Methyl methacrylate poses significant respiratory risks, necessitating strict OEL compliance .
- Lithium enoate’s hazards are less documented but likely include reactivity with water, a common trait of lithium salts. No specific OELs are listed in the provided evidence .
Analytical Challenges
Differentiating lithium compounds (e.g., Li₂O vs. Li₂CO₃) via techniques like ToF-SIMS is complicated by overlapping spectral peaks (e.g., LiO⁻ and LiO₂⁻) .
Q & A
Q. Q1. What experimental methodologies are recommended for synthesizing lithium 2-methylprop-2-enoate with high purity?
Lithium 2-methylprop-2-enoate (a carboxylate salt) is typically synthesized via neutralization of 2-methylprop-2-enoic acid (methacrylic acid) with lithium hydroxide under anhydrous conditions. Key considerations include:
- Solvent selection : Use aprotic solvents (e.g., tetrahydrofuran) to avoid side reactions.
- Temperature control : Maintain temperatures below 25°C to prevent polymerization of the methacrylate moiety.
- Characterization : Confirm purity via FT-IR (C=O stretch at ~1690 cm⁻¹) and elemental analysis (Li content). Residual monomers can be quantified using HPLC with UV detection at 210 nm .
Q. Q2. How can hydrogen bonding patterns in lithium 2-methylprop-2-enoate crystals be systematically analyzed?
Hydrogen bonding in ionic carboxylates can be studied using graph set analysis (G. Etter’s formalism) to categorize motifs like chains (C), rings (R), or intramolecular bonds (S). For lithium salts:
- X-ray crystallography : Resolve Li⁺ coordination geometry (tetrahedral vs. octahedral) and interactions with carboxylate oxygen atoms.
- Software tools : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonded networks .
Advanced Research Questions
Q. Q3. How do contradictions in crystallographic data for lithium 2-methylprop-2-enoate polymorphs arise, and how can they be resolved?
Polymorphs of lithium methacrylate may exhibit differing Li⁺ coordination environments due to solvent inclusion or temperature-dependent crystallization. To resolve discrepancies:
Q. Q4. What strategies optimize lithium 2-methylprop-2-enoate’s role in polymer composites without inducing premature polymerization?
In formulations like CF-UPPH resin (10% cyclohexadienone in methyl methacrylate), lithium methacrylate acts as a crosslinker. Key approaches:
- Inhibitor selection : Add stable radicals (e.g., TEMPO) to suppress radical initiation during storage.
- Kinetic studies : Use DSC to monitor exotherms and determine optimal curing temperatures.
- Morphology control : Spherical microspheres (1–25 μm) with dicalcium phosphate (7–10 wt%) enhance dispersion and reduce agglomeration .
Q. Q5. How can researchers address conflicting occupational exposure limit (OEL) data for methacrylate derivatives in laboratory settings?
OELs for methyl 2-methylprop-2-enoate vary by region (e.g., 50 ppm TWA in Slovenia vs. 100 ppm STEL in Luxembourg). Mitigation strategies:
- Hierarchical controls : Prioritize local exhaust ventilation over PPE.
- Real-time monitoring : Use PID detectors calibrated for methacrylate vapors.
- Meta-analysis : Cross-reference OELs with toxicological studies on respiratory irritation thresholds .
Methodological Frameworks
Q. Q6. How can the FINER criteria be applied to design a novel study on lithium methacrylate’s electrochemical properties?
Using FINER (Feasible, Interesting, Novel, Ethical, Relevant):
Q. Q7. What statistical approaches are suitable for analyzing contradictory results in lithium methacrylate’s thermal stability?
- Multivariate analysis : Apply PCA to DSC/TGA datasets to identify outlier conditions.
- Error propagation : Quantify uncertainties in activation energy (Eₐ) calculations using the Kissinger method.
- Reproducibility : Replicate experiments under inert atmospheres to isolate oxidative degradation effects .
Data Interpretation and Validation
Q. Q8. How should researchers validate hydrogen-bonding assignments in XRD-derived structures of lithium methacrylate?
- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry elements.
- Hydrogen placement : Refine H-atom positions using SHELXL’s HFIX command with restraints from neutron diffraction (if available).
- Cross-validation : Compare XRD results with solid-state NMR (¹H-¹³C CP/MAS) for proton environments .
Q. Q9. What are the limitations of using FT-IR alone to characterize lithium methacrylate complexes?
While FT-IR identifies functional groups (e.g., carboxylate vs. carboxylic acid), it cannot:
- Resolve Li⁺ coordination numbers.
- Distinguish between polymorphs with similar vibrational spectra.
- Complementary techniques : Pair with EXAFS for Li⁺ local structure or Raman spectroscopy for crystal symmetry .
Emerging Research Directions
Q. Q10. How can lithium methacrylate be functionalized for advanced applications (e.g., fluorinated polymers or biomedical devices)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
